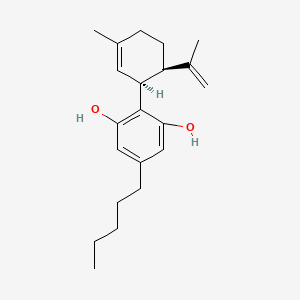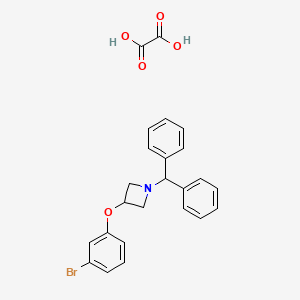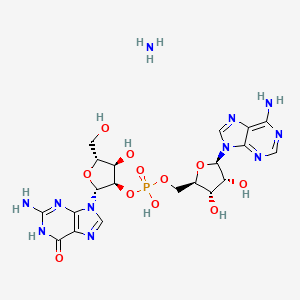
Guanylyl-2'-5'-adenosine ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanylyl-2’-5’-adenosine ammonium salt is a nucleotide analog that consists of guanine and adenine linked by a 2’-5’ phosphodiester bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Guanylyl-2’-5’-adenosine ammonium salt typically involves the coupling of guanosine and adenosine nucleotides through a 2’-5’ phosphodiester bond. The reaction is usually carried out in an aqueous medium with the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI). The reaction conditions often require a controlled pH and temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Guanylyl-2’-5’-adenosine ammonium salt may involve large-scale synthesis using automated synthesizers. These synthesizers can precisely control the reaction conditions, such as temperature, pH, and reagent concentrations, to optimize the yield and purity of the compound. The final product is typically purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Guanylyl-2’-5’-adenosine ammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, leading to the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) and thiol compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleotides, while reduction can produce reduced analogs of the original compound.
Applications De Recherche Scientifique
Guanylyl-2’-5’-adenosine ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleotide interactions and enzymatic processes.
Biology: The compound is employed in the investigation of RNA and DNA synthesis, as well as in the study of nucleotide signaling pathways.
Medicine: Research on Guanylyl-2’-5’-adenosine ammonium salt contributes to the development of antiviral and anticancer therapies by exploring its effects on cellular processes.
Industry: The compound is used in the production of nucleotide-based pharmaceuticals and as a reagent in biochemical assays.
Mécanisme D'action
The mechanism of action of Guanylyl-2’-5’-adenosine ammonium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can mimic natural nucleotides, thereby influencing nucleotide-binding proteins and altering cellular signaling pathways. The 2’-5’ phosphodiester bond is crucial for its unique biological activity, as it differs from the more common 3’-5’ linkage found in natural nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanylyl-2’-5’-guanosine ammonium salt: Similar in structure but contains two guanine bases.
Adenylyl-2’-5’-adenosine ammonium salt: Contains two adenine bases linked by a 2’-5’ phosphodiester bond.
Cytidylyl-2’-5’-cytidine ammonium salt: Contains two cytosine bases linked by a 2’-5’ phosphodiester bond.
Uniqueness
Guanylyl-2’-5’-adenosine ammonium salt is unique due to its combination of guanine and adenine bases, which provides distinct biochemical properties and potential applications. The 2’-5’ linkage also sets it apart from other nucleotide analogs, making it a valuable tool in research and industrial applications.
Propriétés
Formule moléculaire |
C20H28N11O11P |
|---|---|
Poids moléculaire |
629.5 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane |
InChI |
InChI=1S/C20H25N10O11P.H3N/c21-14-8-15(24-3-23-14)29(4-25-8)18-12(34)10(32)7(40-18)2-38-42(36,37)41-13-11(33)6(1-31)39-19(13)30-5-26-9-16(30)27-20(22)28-17(9)35;/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H2,21,23,24)(H3,22,27,28,35);1H3/t6-,7-,10-,11-,12-,13-,18-,19-;/m1./s1 |
Clé InChI |
GJPWIAVAWZIIHD-VSBWEBIMSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@@H]([C@H](O[C@H]4N5C=NC6=C5N=C(NC6=O)N)CO)O)O)O)N.N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C5N=C(NC6=O)N)CO)O)O)O)N.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,18-Bis[4-(dimethylamino)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13817443.png)
![(8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13817448.png)
![(1R,2S,4R,5R)-2,4-dihydroxy-6-oxabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13817454.png)
![2,9-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13817464.png)

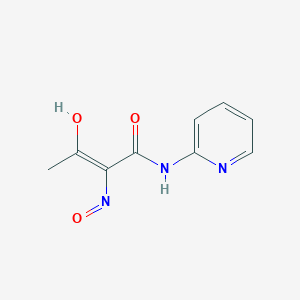
![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B13817483.png)
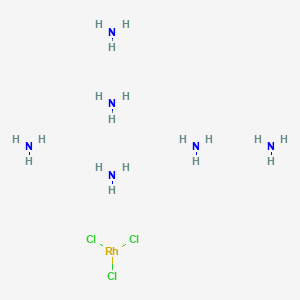

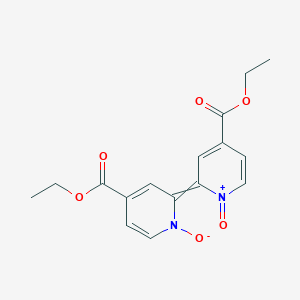

![1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13817499.png)
